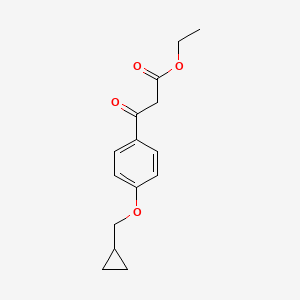
3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester is an organic compound with a complex structure that includes a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to an oxopropionic acid ethyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropylmethoxyphenyl Intermediate: This step involves the reaction of cyclopropylmethanol with a phenyl halide under basic conditions to form the cyclopropylmethoxyphenyl intermediate.
Formation of the Oxopropionic Acid Intermediate: The intermediate is then reacted with an appropriate reagent, such as an acyl chloride, to introduce the oxopropionic acid moiety.
Esterification: Finally, the oxopropionic acid intermediate is esterified with ethanol under acidic conditions to form the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)-3-oxopropionic acid ethyl ester: Similar structure but lacks the cyclopropyl group.
3-(4-Cyclopropylphenyl)-3-oxopropionic acid ethyl ester: Similar structure but lacks the methoxy group.
Uniqueness
The presence of both the cyclopropylmethoxy group and the oxopropionic acid ethyl ester moiety in 3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester makes it unique compared to its analogs. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C15H18O4 |
|---|---|
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
ethyl 3-[4-(cyclopropylmethoxy)phenyl]-3-oxopropanoate |
InChI |
InChI=1S/C15H18O4/c1-2-18-15(17)9-14(16)12-5-7-13(8-6-12)19-10-11-3-4-11/h5-8,11H,2-4,9-10H2,1H3 |
Clave InChI |
MNPHBHDBKNDERA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C1=CC=C(C=C1)OCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



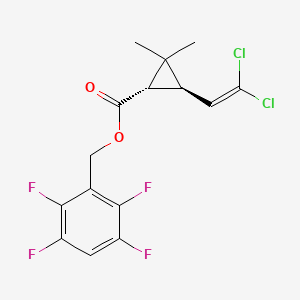
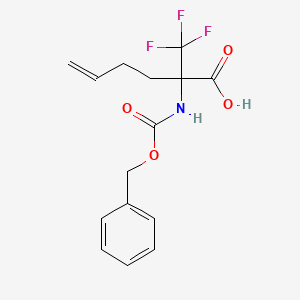




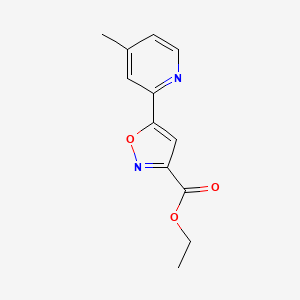
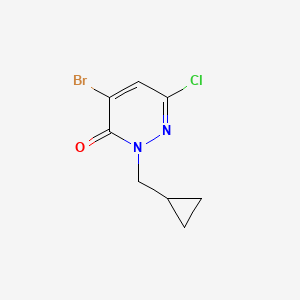
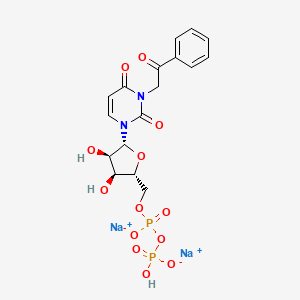
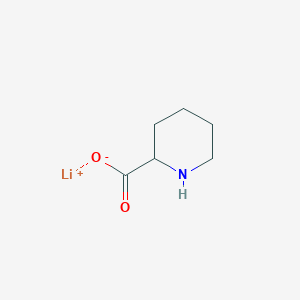

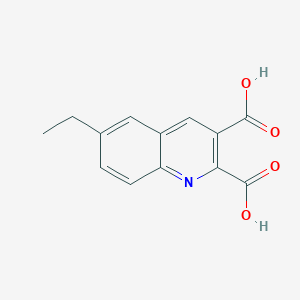
![2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetic acid](/img/structure/B13720467.png)
